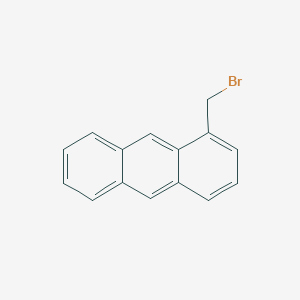

1-(Bromomethyl)anthracene

Description

Context within Polycyclic Aromatic Hydrocarbon Chemistry

Polycyclic aromatic hydrocarbons are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.orglibretexts.org Anthracene (B1667546), with its three linearly fused benzene (B151609) rings, is a fundamental member of this family. numberanalytics.comslideshare.net The electronic structure of anthracene, characterized by delocalized π-electrons across its planar framework, imparts it with distinct reactivity. numberanalytics.com Electrophilic substitution reactions, for instance, tend to occur at the 9- and 10-positions due to higher electron density. numberanalytics.com

The addition of a bromomethyl group transforms the anthracene scaffold into a more versatile building block. This functionalization allows for a range of subsequent chemical modifications, primarily through nucleophilic substitution reactions where the bromine atom is displaced. solubilityofthings.com This reactivity makes bromomethylated anthracenes key intermediates in the synthesis of more complex molecular architectures.

Broad Research Significance of Bromomethylated Anthracene Scaffolds

The significance of bromomethylated anthracene scaffolds, including 1-(bromomethyl)anthracene, lies in their utility as precursors for creating larger, functional molecules. nih.gov The reactive bromomethyl group serves as a handle to attach the anthracene unit to other molecules or polymer chains. solubilityofthings.com This has led to their use in the development of materials with specific photophysical properties.

The anthracene moiety itself is known for its fluorescence, and derivatives can be designed to have tailored absorption and emission characteristics. wikipedia.orgmdpi.com This makes them valuable components in the fields of organic electronics and materials science for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. solubilityofthings.comsmolecule.com For instance, the incorporation of anthracene derivatives into polymers has been explored for creating materials with specific charge-transport or light-emitting capabilities. nih.gov

Overview of Academic Research Areas for this compound

Academic research involving this compound and its isomers, such as 9-(bromomethyl)anthracene (B1265701), spans several key areas:

Organic Synthesis: The compound is a versatile intermediate for constructing more complex organic molecules. The reactive C-Br bond allows for the introduction of the anthracenyl group into various structures through reactions with nucleophiles. solubilityofthings.comsemanticscholar.org For example, it can be used in the alkylation of various substrates. semanticscholar.org

Materials Science: Due to the inherent photophysical properties of the anthracene core, its derivatives are investigated for use in organic electronics. solubilityofthings.comsmolecule.com Research focuses on developing novel materials for applications like OLEDs, organic semiconductors, and photovoltaic devices. solubilityofthings.com The ability to functionalize the anthracene unit allows for the fine-tuning of its electronic and optical properties.

Supramolecular Chemistry: The planar and aromatic nature of the anthracene scaffold makes it an attractive building block for constructing supramolecular assemblies. These are complex chemical systems held together by non-covalent interactions. Anthracene derivatives can be designed to self-assemble into well-defined architectures with potential applications in areas like molecular recognition and sensing.

Photochemistry: The interaction of anthracene derivatives with light is a significant area of study. This includes investigating photochemical reactions like photodimerization, where two anthracene molecules join together upon exposure to UV light. mdpi.com Understanding these processes is crucial for applications in photodynamic therapy and the development of photoresponsive materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)anthracene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Br/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWWJWVZJDLRFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 Bromomethyl Anthracene

Nucleophilic Substitution Reactions

The bromomethyl group attached to the anthracene (B1667546) ring is susceptible to attack by a variety of nucleophiles. The C-Br bond is polarized, leaving the benzylic-like carbon atom electron-deficient and a prime target for nucleophilic substitution. These reactions typically proceed via an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and reaction conditions.

Reactions with Amine Nucleophiles

1-(Bromomethyl)anthracene readily reacts with amine nucleophiles. Amines possess a lone pair of electrons on the nitrogen atom, which acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion. chemguide.co.uk

The reaction with a primary amine (RNH2) does not necessarily stop after the initial substitution. The resulting secondary amine is also nucleophilic and can react with another molecule of this compound. This process can continue, leading to the formation of tertiary amines and ultimately quaternary ammonium salts. chemguide.co.ukchemguide.co.uk This sequence of reactions can result in a complex mixture of products. chemguide.co.uk

The initial reaction between this compound and a primary amine like ethylamine would proceed in two steps. First, the amine's lone pair attacks the carbon atom bonded to bromine, displacing the bromide ion and forming a salt. chemguide.co.uk In a second, reversible step, another amine molecule can act as a base, removing a proton from the nitrogen to yield the free secondary amine. chemguide.co.uk

Table 1: Products from Sequential Reactions with Ethylamine

| Reactant | Product Type | Product Name |

|---|---|---|

| This compound + Ethylamine | Secondary Amine Salt | N-(anthracen-1-ylmethyl)ethanaminium bromide |

| N-(anthracen-1-ylmethyl)ethanamine + this compound | Tertiary Amine Salt | N-(anthracen-1-ylmethyl)-N-ethyl-1-(anthracen-1-yl)methanaminium bromide |

This table illustrates the potential for multiple substitutions when this compound reacts with a primary amine. The actual product distribution depends on the stoichiometry and reaction conditions.

Reactions with Thiol Nucleophiles

Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are potent nucleophiles and react efficiently with this compound to form thioethers. Thiols are generally more nucleophilic than the corresponding alcohols. nih.govrsc.org The reaction involves the attack of the sulfur atom on the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion and the formation of a C-S bond.

These reactions are often carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. The process is a key method for the cross-coupling of two thiol-containing molecules. nih.gov The high reactivity and chemoselectivity of thiols make this a reliable method for synthesizing anthracene-containing thioethers. nih.gov

Formation of Organometallic Reagents

This compound can be used to prepare organometallic reagents, which are valuable intermediates in organic synthesis. utexas.edu These compounds contain a carbon-metal bond and function as potent nucleophiles or bases. fiveable.me

Two common types of organometallic reagents that can be formed are Grignard reagents and organolithium reagents. utexas.edufiveable.me

Grignard Reagents : The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would yield the corresponding Grignard reagent, (anthracen-1-ylmethyl)magnesium bromide. utexas.edufiveable.me

Organolithium Reagents : Similarly, reacting this compound with lithium metal would produce the organolithium reagent, (anthracen-1-ylmethyl)lithium. utexas.edu

The formation of these reagents effectively reverses the polarity of the carbon atom attached to the metal, a concept known as umpolung. This makes the carbon atom strongly nucleophilic, allowing it to form new carbon-carbon bonds by reacting with various electrophiles like aldehydes, ketones, and esters. fiveable.me The generation of organometallic reagents is often done in-situ for immediate use in subsequent reactions. uniurb.it

Cycloaddition Reactions: The Diels-Alder Pathway

The anthracene core of this compound is an aromatic diene that can undergo [4+2] cycloaddition, commonly known as the Diels-Alder reaction. mnstate.edu This reaction is a powerful tool for forming six-membered rings in a regio- and stereoselective manner. nih.gov For unsubstituted anthracene, the reaction occurs preferentially at the central 9 and 10 positions, as this results in the smallest loss of aromatic stabilization energy compared to addition across a terminal ring. mnstate.edunih.gov

Kinetics and Thermodynamics of Cycloaddition

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a single transition state. chemrevlett.com The kinetics of the reaction are influenced by the electronic nature of both the diene (anthracene derivative) and the dienophile.

A key feature of the Diels-Alder reaction is its reversibility at higher temperatures. masterorganicchemistry.com The forward reaction is typically exothermic and favored at lower temperatures (kinetic control). However, at elevated temperatures, the reverse reaction, known as the retro-Diels-Alder reaction, becomes significant. masterorganicchemistry.com This establishes an equilibrium where the product distribution is governed by the relative thermodynamic stability of the possible adducts (thermodynamic control). masterorganicchemistry.com For instance, studies on similar systems show that heating the Diels-Alder adduct can regenerate the starting diene and dienophile. masterorganicchemistry.com

Computational studies using Density Functional Theory (DFT) on related anthracene systems have been used to investigate the kinetic and thermodynamic parameters, such as activation energy (ΔE‡) and reaction energy (ΔEr). chemrevlett.comorientjchem.org These studies help in understanding the reaction mechanism and predicting the feasibility and outcome of the cycloaddition. chemrevlett.com

Table 2: Conceptual Kinetic vs. Thermodynamic Control in Diels-Alder Reactions

| Control Type | Temperature | Favored Product | Basis of Selection | Reversibility |

|---|---|---|---|---|

| Kinetic Control | Low | Endo Adduct (usually) | Lower activation energy, faster formation rate. masterorganicchemistry.com | Effectively irreversible |

Regioselectivity and Stereoselectivity in Diels-Alder Adduct Formation

When an unsymmetrical diene or dienophile is used, the Diels-Alder reaction can potentially form different constitutional isomers (regioisomers) and stereoisomers. nih.govyoutube.com

Regioselectivity : For 9,10-unsubstituted anthracenes like this compound, the cycloaddition overwhelmingly occurs at the central (9,10) positions. nih.gov However, the substituent at the 1-position can influence the reaction if an unsymmetrical dienophile is used. The regioselectivity is often governed by the electronic effects of the substituents, where the alignment of atoms with the largest coefficients in the Frontier Molecular Orbitals (HOMO of the diene and LUMO of the dienophile) is favored. libretexts.org

Stereoselectivity : The Diels-Alder reaction is highly stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org Furthermore, two stereochemical outcomes are possible depending on how the dienophile approaches the diene: endo and exo. libretexts.org

The endo product is often the kinetically favored product, especially at lower temperatures. Its transition state is stabilized by secondary orbital overlap between the π-system of the dienophile's activating group and the developing π-system in the diene. libretexts.org

The exo product is typically more thermodynamically stable due to reduced steric hindrance. It may become the major product under conditions of thermodynamic control (higher temperatures). masterorganicchemistry.com

The precise regio- and stereochemical outcome is a result of a complex interplay between steric and electronic factors. rsc.org

Computational Studies of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanistic intricacies of reactions involving bromomethylated anthracenes. These theoretical studies provide valuable insights into reaction pathways, transition states, and the factors governing product distribution.

A notable example is the DFT study of the Diels-Alder cycloaddition reaction between 9-bromomethylanthracene and citraconic anhydride (B1165640). orientjchem.org This reaction can proceed through two different pathways, leading to the formation of two possible regioisomers. orientjchem.org Computational analysis, employing the B3LYP hybrid functional with a 6-311++G(d,p) basis set, has been used to investigate the kinetics and mechanism of this reaction in a toluene (B28343) solution. orientjchem.org

The calculations revealed that the reaction occurs in a single step for both pathways. By comparing the activation energies of the two pathways, the study predicted the major product of the reaction. The theoretical findings were in good agreement with experimental results, validating the proposed mechanism. orientjchem.org

Key Findings from DFT Study of Diels-Alder Reaction: orientjchem.org

| Parameter | Pathway I (ortho) | Pathway II (meta) |

| Reaction Type | [4+2] Cycloaddition | [4+2] Cycloaddition |

| Theoretical Method | DFT (B3LYP/6-311++G(d,p)) | DFT (B3LYP/6-311++G(d,p)) |

| Key Finding | Lower activation energy | Higher activation energy |

| Predicted Outcome | Major product | Minor product |

These computational studies not only rationalize experimental observations but also guide the design of new synthetic strategies by predicting the reactivity and selectivity of this compound and its derivatives in various chemical transformations.

Polymerization and Polymer Functionalization

The anthracene moiety, with its unique photophysical properties, is a desirable functional group to incorporate into polymers. This compound and its isomers serve as key reagents for the synthesis of such functional polymers through various polymerization and post-polymerization modification techniques.

Incorporation of Anthracene Chromophores into Polymer Backbones

The introduction of anthracene units into polymer chains can impart desirable properties such as fluorescence and photo-responsiveness. The reactive bromomethyl group of this compound and its derivatives provides a convenient handle for covalently attaching the anthracene chromophore to polymer backbones.

One common strategy involves the reaction of polystyryllithium with 9,10-bis(bromomethyl)anthracene (B13510) to synthesize polystyrene chains containing integrated 9,10-anthracenylidene units. This method utilizes the dihalomethylated anthracene as a linker to incorporate the chromophore into the polymer backbone. evitachem.com The resulting polymers exhibit the characteristic fluorescence of the anthracene unit, making them suitable for applications in materials science, particularly those requiring fluorescent properties. evitachem.commit.edu

The incorporation of anthracene can also influence the photophysical properties of the resulting polymer. For instance, in poly(p-phenyleneethynylene)s, the inclusion of anthracene units, even just at the chain ends, can lead to efficient energy transfer from the polymer backbone to the anthracene chromophore, resulting in emission from the anthracene group. mit.edu This "antenna effect" highlights the potential of using bromomethylated anthracenes to create materials that can harvest and transfer optical energy. mit.edu

Atom Transfer Radical Polymerization (ATRP) Initiation

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. cmu.eduwikipedia.org The initiator plays a crucial role in ATRP, and alkyl halides are commonly used for this purpose. cmu.edu

The bromomethyl group in this compound and its derivatives makes it a suitable candidate for an ATRP initiator. A well-defined anthracene-labeled polystyrene has been synthesized using a bifunctional bromine-containing anthracene derivative, 9,10-bis(1-bromoethylcarbalkoxymethyl)anthracene, as an ATRP initiator. cmu.edu This approach allows for the direct incorporation of the anthracene functionality at the initiating end of the polymer chain.

The general mechanism of ATRP involves the reversible activation of a dormant species (the alkyl halide initiator) by a transition metal complex to generate radicals. wikipedia.org These radicals then propagate by adding to monomer units. The controlled nature of the polymerization is maintained by a rapid equilibrium between the active and dormant species. wikipedia.org

Components of a Typical ATRP Reaction:

| Component | Function | Example |

| Monomer | Building block of the polymer | Styrene, (meth)acrylates |

| Initiator | Source of the growing polymer chain | Alkyl halide (e.g., this compound derivative) |

| Catalyst | Transition metal complex that facilitates the reversible activation/deactivation | Copper(I) halide with a ligand |

| Ligand | Solubilizes the metal salt and adjusts its redox potential | Bipyridine, PMDETA |

| Solvent | Dissolves the reaction components | Toluene, anisole, DMF |

Other Advanced Organic Transformations

Beyond polymerization, the reactivity of this compound extends to its use in the construction of complex molecular architectures, including supramolecular systems and functional ligands.

Functionalization for Supramolecular Systems

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The rigid and fluorescent nature of the anthracene core makes it an attractive component for building supramolecular assemblies. This compound and its derivatives are valuable for functionalizing molecules to direct their self-assembly into well-defined supramolecular structures.

A notable application is in the synthesis of ditopic ligands for the construction of metallosupramolecular cages. For instance, a novel ditopic ligand with pyridyl donors and an anthracene core has been synthesized and subsequently used to form a [Pd2L4]4+ cage. anu.edu.au The synthesis of such ligands often involves nucleophilic substitution reactions where the bromomethyl group is displaced by a nucleophilic component of the desired ligand. These cages can encapsulate guest molecules, and their formation can be influenced by π-π interactions between the anthracene linkers. anu.edu.au

N-Alkylation in Ligand Synthesis

N-alkylation is a fundamental reaction in organic chemistry for the formation of carbon-nitrogen bonds. This compound can act as an effective alkylating agent for nitrogen-containing heterocyclic compounds, leading to the synthesis of functional ligands with potential applications in coordination chemistry and materials science.

An important example is the coupling of 9-(bromomethyl)anthracene (B1265701) with benzimidazole derivatives. smolecule.com This reaction, a form of nucleophilic substitution, allows for the synthesis of complex heterocyclic systems. smolecule.com The resulting N-alkylated benzimidazole derivatives, featuring a bulky and fluorescent anthracene moiety, can act as ligands for metal ions, forming coordination complexes with interesting photophysical or catalytic properties. The development of palladium and copper-catalyzed methods has further expanded the scope of these N-alkylation reactions. smolecule.com

Design and Development of Functional Materials Utilizing 1 Bromomethyl Anthracene Scaffolds

Anthracene-Based Fluorescent Materials

The unique electronic structure of anthracene (B1667546) makes it an excellent fluorophore. By chemically modifying the 1-(bromomethyl)anthracene core, it is possible to fine-tune its fluorescent properties for various applications. These modifications can influence the molecule's interaction with its environment and its performance in both solution and solid states.

The photophysical properties of anthracene derivatives are highly dependent on their molecular structure and the surrounding medium. In solution, these molecules often exhibit strong fluorescence with characteristic vibronic structures in their emission spectra. For instance, a novel luminescent compound, 9-bromo-10-naphthalen-2-yl-anthracene (BNA), synthesized via a Suzuki cross-coupling reaction, displays blue and blue-violet emission. nih.gov The emission spectra of BNA are sensitive to the polarity of the solvent, showing a slight blue shift as the solvent polarity increases. nih.gov

In the solid state, the photophysical properties are significantly influenced by intermolecular interactions and crystal packing. Controlling these interactions is crucial for obtaining efficient solid-state luminescent materials. The formation of excited dimers, or excimers, which depends on non-covalent interactions, can be a key factor in the solid-state arrangement and the resulting photophysical properties.

Table 1: Photophysical Data of an Exemplary Anthracene Derivative

| Compound | Excitation (nm) | Emission (nm) | Solvent |

| 9-bromo-10-naphthalen-2-yl-anthracene (BNA) | Not Specified | Blue to Blue-Violet | Various Polarities |

Note: Data extracted from a study on a related brominated anthracene derivative. nih.gov

Photoinduced electron transfer (PET) is a powerful mechanism for designing fluorescent sensors. In a typical PET sensor, a fluorophore is linked to a receptor unit via a spacer. In the absence of an analyte, the fluorescence of the fluorophore is quenched through electron transfer from the receptor. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a "turn-on" fluorescence signal.

Derivatives of this compound are excellent candidates for constructing PET sensors. For example, a PET-type fluorescent monomer, KT-2, was synthesized from an anthracene derivative and 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. rsc.org This sensor was designed for the detection of water, where the PET occurs from the nitrogen atom of the amino moiety to the photoexcited anthracene fluorophore, quenching the fluorescence. rsc.org In the presence of water, this quenching is suppressed. rsc.org

Another study demonstrated that the fluorescence of 9-bromo-10-naphthalen-2-yl-anthracene can be quenched by the electron donor, N,N-dimethylaniline (DMA), following the Stern-Volmer equation, which is indicative of a PET process. nih.gov

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between a donor fluorophore and an acceptor chromophore. nih.gov The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a "spectroscopic ruler" for studying molecular interactions and conformations. mdpi.com

Multichromophoric systems, where multiple donors and/or acceptors are present, can exhibit complex FRET dynamics. The theory of FRET has been generalized to describe these intricate systems, which are relevant in various biological and material science contexts. nih.gov While specific examples directly employing this compound in FRET systems are not detailed in the available literature, the anthracene core is a common component in FRET pairs due to its favorable spectral properties. For instance, a fluorescent sensor for water was developed based on a combined PET and FRET mechanism, using an anthracene skeleton as the donor and a BODIPY derivative as the acceptor. nih.gov

Chemical Sensors and Chemosensing Platforms

The reactive bromomethyl group of this compound allows for its facile incorporation into larger molecular architectures designed for the selective recognition of specific chemical species. These chemosensing platforms often rely on changes in the fluorescence properties of the anthracene unit upon analyte binding.

Chelation-Enhanced Fluorescence (CHEF) is a sensing mechanism where the binding of a metal cation to a ligand enhances the fluorescence of an attached fluorophore. This enhancement can result from several factors, including increased rigidity of the molecular structure and inhibition of PET quenching pathways upon chelation.

Anthracene derivatives have been successfully employed in the design of CHEF-based cation sensors. For example, a study on 2- and 9-derivatives of anthracene bearing an N-methylthiohydroxamate ligand demonstrated a 13-fold increase in fluorescence upon complexation with Pb(II) ions. nih.gov Although this study did not use the this compound isomer, it highlights the potential of the anthracene scaffold in designing CHEF sensors. In another example, macrocyclic ligands synthesized using 9,10-bis(bromomethyl)anthracene (B13510) have been investigated for their cation sensing abilities, where the binding of metal ions leads to a chelation-enhanced fluorescence response. koreascience.kr

The development of synthetic receptors for the selective recognition of anions is a significant area of supramolecular chemistry. nih.gov Fluorescent chemosensors for anions often utilize hydrogen bonding or electrostatic interactions to bind the target anion, leading to a change in the fluorescence signal of the reporter unit.

Thiourea-based symmetrical chemosensors incorporating an anthracene framework have been synthesized and shown to effectively recognize and sense acetate (B1210297) anions in DMSO. nih.gov The interaction mechanism involves multiple hydrogen bonds between the thiourea (B124793) groups and the anion. nih.gov Another approach involves the use of a tripodal ligand synthesized from 9-anthraldehyde, which, in its protonated form, acts as a chemosensor for anions such as fluoride (B91410) and sulfate, with the binding event leading to an enhancement in fluorescence intensity. nih.govresearchgate.net

In a different design, an anthracene-appended ortho-aminomethylphenylboronic acid was shown to recognize various anions. rsc.org The binding of carboxylate, phosphate, and sulphate anions to the boronic acid group resulted in a strong "turn-off" fluorescence response, which was attributed to an enhanced PET process. rsc.org

Detection and Visualization of Solvents (e.g., Water in Organic Media)

The presence of water, even in trace amounts, can be detrimental in many chemical reactions and industrial processes. nih.gov Consequently, the development of sensitive and selective fluorescent sensors for water detection in organic solvents is of significant interest. Anthracene derivatives, synthesized using this compound as a starting material, have been successfully employed for this purpose.

One approach involves the design of sensors based on photo-induced electron transfer (PET). bohrium.com For instance, an anthracene-boronic acid ester has been developed as a PET sensor for detecting trace amounts of water. bohrium.com In a different strategy, a sensor combining solvatofluorochromism (SFC) and aggregation-induced emission enhancement (AIEE) was created using a tetraphenylethene (TPE) core functionalized with four anthraldehyde units. This sensor, TPE-(An-CHO)₄, demonstrates the ability to detect water across a wide concentration range in organic solvents. rsc.org The addition of water to a solution of TPE-(An-CHO)₄ in tetrahydrofuran (B95107) (THF) leads to a red-shift in the fluorescence band and an increase in fluorescence intensity, attributed to intramolecular charge transfer (ICT) and the increasing polarity of the solvent. rsc.org

Another class of sensors utilizes the principles of both PET and Förster resonance energy transfer (FRET). A dyad molecule, DJ-1, composed of an anthracene-(aminomethyl)phenylboronic acid ester and a BODIPY unit, was synthesized for water detection. In the presence of water, the PET process is suppressed, and energy is transferred from the anthracene donor to the BODIPY acceptor, resulting in enhanced fluorescence from the BODIPY unit. semanticscholar.org

Table 1: Anthracene-Based Fluorescent Sensors for Water Detection

| Sensor Type | Sensing Mechanism | Key Features |

|---|---|---|

| Anthracene-boronic acid ester | Photo-induced Electron Transfer (PET) | Detects trace amounts of water in organic solvents. bohrium.com |

| TPE-(An-CHO)₄ | Solvatofluorochromism (SFC) & Aggregation-Induced Emission Enhancement (AIEE) | Wide detection range for water content. rsc.org |

| DJ-1 | Photo-induced Electron Transfer (PET) & Förster Resonance Energy Transfer (FRET) | Enhanced fluorescence upon water detection. semanticscholar.org |

Organic Electronic and Optoelectronic Devices

The inherent photoluminescence and charge-transport properties of the anthracene core make its derivatives highly suitable for applications in organic electronics. researchgate.netnih.gov this compound serves as a key intermediate for synthesizing larger, more complex anthracene-based molecules tailored for specific electronic and optoelectronic functions. cymitquimica.com

Anthracene derivatives are extensively used as emitting materials in OLEDs, covering the entire visible spectrum from blue to red. researchgate.net They are valued for their high quantum efficiency and thermal stability. researchgate.netresearchgate.net For instance, novel symmetrical anthracene derivatives connected to bulky substituents via an ethynyl (B1212043) bridge have been synthesized and shown to have high photoluminescence quantum yields, making them promising for OLED applications. researchgate.net The introduction of bulky groups helps to reduce intermolecular interactions, which can otherwise lead to fluorescence quenching. researchgate.net

Researchers have also focused on developing deep-blue emitting anthracene derivatives to enhance the efficiency of OLEDs through mechanisms like triplet-triplet fusion (TTF). acs.org By incorporating moieties like p-xylene, it is possible to disrupt π-conjugation, leading to deep-blue emission from the isolated anthracene core. acs.org Furthermore, modifying the anthracene structure can lead to materials with bipolar carrier transport abilities, which are beneficial for creating highly efficient and stable white OLEDs. rsc.org

The planar structure and appropriate energy levels of anthracene and its derivatives contribute to strong intermolecular interactions and high air stability, making them excellent candidates for the active layer in organic field-effect transistors (OFETs). rsc.orgsci-hub.se The ability to modify the anthracene core allows for the fine-tuning of its electronic properties to achieve high charge carrier mobility. researchgate.net

Anthracene-based materials are also explored for their nonlinear optical (NLO) properties, which are crucial for applications in photonic devices like optical limiters and all-optical switches. nih.gov The electronic and photonic properties of anthracene can be effectively adjusted by varying the nature of the substituents and how they are linked to the anthracene core. nih.gov For example, extending the π-bridge in certain anthracene derivatives has been shown to enhance their reverse saturable absorption, a key NLO property. nih.gov

Supramolecular Assemblies and Macrocyclic Architectures

The rigid and planar nature of the anthracene moiety makes it an ideal building block for the construction of well-defined supramolecular assemblies and macrocycles. The bromomethyl group of this compound provides a reactive handle to link anthracene units into larger, more complex structures.

Anthracene-containing macrocycles and porous networks can act as hosts for various guest molecules. acs.orgnih.gov For example, a simple anthracene derivative with alkoxy tails has been shown to form a two-dimensional porous network at a solid/liquid interface. acs.orgnih.gov These networks create cavities that can accommodate solvent molecules, which can then be replaced by other guest molecules like coronene (B32277) through host-guest chemistry. acs.orgnih.gov

Crown ethers containing anthracene units have also been synthesized. These molecules not only exhibit interesting fluorescence properties but can also form host-guest complexes with molecules like 1,2,4,5-tetracyanobenzene (TCNB). rsc.orgrsc.org The interaction between the electron-donating anthracene host and the electron-accepting TCNB guest leads to charge-transfer phenomena, which can be modulated by external stimuli like solvent vapors. rsc.orgrsc.org

The principles of molecular recognition and self-assembly guide the spontaneous organization of molecules into ordered structures. rsc.orgnih.gov Anthracene derivatives can be designed to self-assemble into various architectures through non-covalent interactions such as hydrogen bonding and π-π stacking. rsc.org

For instance, a ditopic ligand with pyridyl donors and an anthracene core has been synthesized to form a [Pd₂L₁₄]⁴⁺ cage through self-assembly. anu.edu.au The π-π interactions between the anthracene linkers were found to influence the shape and guest-binding properties of the cage. anu.edu.au The ability to control the self-assembly process by modifying the molecular structure of the building blocks is a key aspect of crystal engineering and the development of new functional materials. rsc.org

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 1,2,4,5-tetracyanobenzene |

| Coronene |

| Tetraphenylethene |

Construction of Molecular Machines and Rotaxanesbiomach.org

The anthracene moiety, particularly when functionalized, serves as a cornerstone in the design of sophisticated supramolecular structures like molecular machines and rotaxanes. diamond.ac.uk Rotaxanes are mechanically interlocked molecules composed of a dumbbell-shaped component (an "axle") threaded through a macrocyclic ring (a "wheel"). nih.gov The bulky ends of the axle, known as "stoppers," physically prevent the dissociation of the wheel. nih.gov this compound is particularly valuable in this context, acting as a precursor for the bulky anthracene stopper.

The primary role of the anthracene group is to function as a large, sterically hindering stopper. diamond.ac.ukacs.org However, its utility extends beyond this passive structural role. The inherent photophysical properties of anthracene—specifically its strong fluorescence—are frequently exploited to monitor and report on the dynamic behavior of the molecular machine. diva-portal.orgaip.org The (bromomethyl) functional group provides a reactive handle for the covalent attachment of the anthracene unit to the terminus of the axle molecule, typically through a nucleophilic substitution reaction. This "stoppering" step is a critical final stage in the template-directed synthesis of many nih.govrotaxanes. rsc.orgrsc.org

In a typical molecular machine based on a nih.govrotaxane architecture, the axle contains two or more distinct recognition sites or "stations." diamond.ac.uk The macrocycle can be induced to shuttle between these stations in response to an external stimulus, such as changes in pH, solvent polarity, or light irradiation. diamond.ac.ukrsc.org When one of the components (either a station on the axle or the macrocycle itself) is a quencher of anthracene fluorescence, the position of the macrocycle can be directly correlated to the observed fluorescence intensity. diva-portal.orgaip.org If the macrocycle containing a quencher is positioned near the anthracene stopper, the fluorescence is "off"; when it moves to a distant station, the fluorescence is "on." diva-portal.orgaip.org This mechanism allows the rotaxane to function as a molecular switch with a clear optical output. nih.gov

Research has demonstrated the construction of light-operated molecular switches where the photoisomerization of a station on the axle controls the position of the macrocycle. diva-portal.org In one such system, a macrocycle containing pyridinium (B92312) units, known to quench anthracene fluorescence, is threaded onto an axle stoppered with an anthracene derivative. diva-portal.org Light is used to change the binding affinity of the stations, forcing the macrocycle to move. This movement results in a significant change in the spatial separation between the quencher and the fluorophore, leading to a remarkable difference in fluorescence intensity between the two states of the machine. diva-portal.org

The table below outlines the components and operational principles of a representative anthracene-stoppered molecular shuttle.

| Component | Role in Molecular Machine | Example Moiety | Stimulus & Response |

|---|---|---|---|

| Axle | The linear thread containing recognition sites ("stations") for the macrocycle. | Polypeptide or alkyl chain with fumaramide (B1208544) and glycylglycine (B550881) stations. | Provides the track for the macrocycle's movement. |

| Macrocycle ("Wheel") | The ring component that shuttles between stations on the axle. Often contains a functional unit. | Crown ether containing pyridinium units (fluorescence quenchers). diva-portal.org | Moves in response to a stimulus (e.g., light), changing its position relative to the stopper. diva-portal.org |

| Stopper | A bulky group at the end of the axle that prevents dethreading of the macrocycle. dntb.gov.ua | Anthracene group (attached via this compound precursor). | Acts as a steric barrier and a fluorescent reporter (fluorophore). diamond.ac.ukdiva-portal.org |

| Operational Output | The observable change resulting from the machine's operation. | Fluorescence Quenching: When the macrocycle is near the anthracene stopper, fluorescence is low ("OFF"). When it moves away, fluorescence is high ("ON"). diva-portal.orgaip.org |

The strategic placement of π-stacking moieties on both the stopper and the macrocycle can introduce additional stabilizing intercomponent interactions, which can influence the thermodynamic stability and selectivity during the synthesis of the rotaxane. acs.org The interplay between the steric bulk of the anthracene stopper, its fluorescent properties, and the reactive nature of the bromomethyl handle makes this compound a versatile and powerful building block in the development of functional molecular machines.

Photophysical Properties and Photochemical Reactivity of 1 Bromomethyl Anthracene

Excited State Dynamics and Energy Transfer Processes

The excited state dynamics of anthracene (B1667546) derivatives are governed by the interplay of various radiative and non-radiative decay pathways. Upon absorption of light, the molecule is promoted to an excited singlet state (S₁), from which it can return to the ground state (S₀) via fluorescence, or undergo intersystem crossing to a triplet state (T₁). The fluorescence quantum yield and lifetime are key parameters that characterize these processes. For unsubstituted anthracene, the fluorescence quantum yield is approximately 0.27-0.36 in various solvents, with a fluorescence lifetime in the nanosecond range. nih.govmit.edu The introduction of a bromomethyl group at the 1-position is expected to influence these properties through steric and electronic effects, as well as the heavy-atom effect of bromine, which can enhance intersystem crossing and potentially decrease the fluorescence quantum yield.

Energy transfer processes are also crucial in understanding the excited state behavior of 1-(bromomethyl)anthracene. In systems where other chromophores are present, Förster Resonance Energy Transfer (FRET) or Dexter energy transfer can occur. FRET is a non-radiative dipole-dipole coupling mechanism that depends on the spectral overlap between the donor's emission and the acceptor's absorption, while Dexter energy transfer is a short-range process involving electron exchange. The anthracene moiety can act as either an energy donor or acceptor depending on the specific system. mdpi.com For instance, anthracene derivatives have been shown to participate in energy transfer with polymers, where the polymer backbone absorbs light and transfers the energy to the anthracene units. mit.edu

| Property | Value (for Anthracene) | Solvent |

| Fluorescence Quantum Yield (Φf) | 0.27 | Ethanol (B145695) |

| 0.36 | Cyclohexane | |

| Fluorescence Lifetime (τf) | ~1-3 ns | Various |

Note: Specific experimental data for this compound is limited in the reviewed literature. The provided data for anthracene serves as a reference.

Unimolecular Photochemistry of Anthracenes

The unimolecular photochemistry of anthracenes is rich and varied, with photodimerization being one of the most well-known reactions. researchgate.netscispace.commdpi.com Upon irradiation with UV light, two anthracene molecules can undergo a [4π + 4π] cycloaddition to form a dimer. nih.gov This process is typically reversible, with the dimer reverting to the monomers upon irradiation at a shorter wavelength or by heating. The quantum yield of this reaction is dependent on the concentration, solvent, and the nature of the substituents on the anthracene ring. scispace.com For 9-substituted anthracenes, the photodimerization generally proceeds from the singlet excited state. nih.gov

| Photochemical Reaction | Description | Key Intermediates |

| Photodimerization | [4π + 4π] cycloaddition of two anthracene moieties. | Excited singlet state, excimer (in some cases). |

| C-Br Bond Photocleavage | Homolytic cleavage of the carbon-bromine bond. | Anthracenylmethyl radical, Bromine radical. |

Photochromic Systems and Optical Switching Applications

Photochromic materials are compounds that can reversibly change their color upon exposure to light. rsc.orgresearchgate.net This property arises from a light-induced reversible transformation between two isomers with different absorption spectra. Anthracene derivatives are promising candidates for the development of photochromic systems, primarily due to their photodimerization reaction. mdpi.comscispace.com The monomer and dimer forms of anthracene have distinct absorption spectra, allowing for a reversible change in optical properties upon irradiation with different wavelengths of light.

The reactive bromomethyl group in this compound offers a versatile handle for incorporating the anthracene chromophore into larger molecular architectures, including polymers, to create novel photochromic materials. nih.gov By attaching the anthracene unit to a polymer backbone, it is possible to develop robust thin films that exhibit photochromic behavior. nih.gov These materials have potential applications in optical data storage, smart windows, and molecular switches. researchgate.net The principle of optical switching in these systems relies on the ability to modulate the transmission or reflection of light by reversibly changing the chemical structure of the material with an optical signal. The development of anthracene-based materials that can be switched all-optically is an active area of research. researchgate.net

Advanced Spectroscopic and Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For derivatives of bromomethylated anthracenes, ¹H and ¹³C NMR provide unambiguous evidence of successful synthetic transformations by tracking the chemical shifts of specific protons and carbons.

In the ¹H NMR spectra of these derivatives, the protons of the bromomethyl group (-CH₂Br) are particularly diagnostic. Following substitution reactions, the chemical environment of this methylene (B1212753) bridge changes, leading to predictable shifts. For instance, in anthraquinone-substituted imidazolium (B1220033) salts derived from bromomethylated anthracenes, the methylene protons give characteristic resonances. In a symmetric imidazolium salt, a single resonance was observed at 5.73 ppm, while an asymmetric analogue showed two distinct resonances at 5.71 and 5.65 ppm. iospress.com For benzimidazolium salts, these methylene resonances shift further downfield to around 6.02-6.11 ppm. iospress.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The C2 carbon of the imidazolium ring in such derivatives is typically observed around 141-143 ppm. iospress.com The carbonyl carbons of the anthraquinone (B42736) moiety, if present, can be seen at approximately 181.9 and 182.0 ppm. iospress.com These specific shifts provide definitive structural confirmation.

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ) for Bromomethylated Anthracene (B1667546) Derivatives

| Compound Type | Functional Group | Nucleus | Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| Symmetric Anthraquinone Imidazolium Salt | Methylene Protons (-CH₂-) | ¹H | 5.73 | iospress.com |

| Asymmetric Anthraquinone Imidazolium Salt | Methylene Protons (-CH₂-) | ¹H | 5.71, 5.65 | iospress.com |

| Symmetric Anthraquinone Benzimidazolium Salt | Methylene Protons (-CH₂-) | ¹H | 6.11 | iospress.com |

| Asymmetric Anthraquinone Benzimidazolium Salt | Methylene Protons (-CH₂-) | ¹H | 6.10, 6.02 | iospress.com |

| Anthraquinone Imidazolium Salts | C2 of Imidazole Ring | ¹³C | 141 | iospress.com |

| Anthraquinone Benzimidazolium Salts | C2 of Benzimidazole Ring | ¹³C | 143 | iospress.com |

Mass Spectrometry for Molecular Characterization and Purity Assessment

Mass spectrometry (MS) is a vital tool for confirming the molecular identity of newly synthesized compounds and assessing their purity. High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), provides an exact mass of the molecule, which can be compared to the calculated theoretical mass to confirm the elemental composition.

For example, the characterization of complex anthracene derivatives frequently involves ESI-MS to verify the expected molecular weight. This technique was used to confirm the structure of a derivative synthesized from 9-(bromomethyl)anthracene (B1265701), designated p-An-Br. rsc.org The ability to obtain high-resolution data allows for the unambiguous confirmation of the molecular formula, which is a critical step in the characterization process. rsc.orgnih.gov Mass spectrometry is also employed to identify and characterize impurities and degradation products that may arise during synthesis or under stress conditions, ensuring the purity of the final compound. researchgate.net

UV-Vis Absorption and Fluorescence Emission Spectroscopy for Photophysical Analysis

The extended π-conjugated system of the anthracene core endows its derivatives with unique photophysical properties, which are studied using UV-Vis absorption and fluorescence emission spectroscopy. These techniques reveal how structural modifications influence the electronic transitions and de-excitation pathways of the molecules.

Derivatives of 1-(bromomethyl)anthracene often exhibit strong absorption in the UV region and emit in the visible spectrum. The absorption and emission maxima are sensitive to the solvent environment and the nature of the substituents attached to the anthracene moiety. nih.gov For instance, a fluorescent chemosensor based on a cyclophane synthesized from 1,8-bis(bromomethyl)anthracene (B13940975) was designed to detect guanosine-5'-triphosphate (GTP). semanticscholar.org Its fluorescence properties were analyzed by exciting the molecule at 367 nm and observing the emission spectra upon addition of various anions. semanticscholar.org

In another study, a derivative of 9-(bromomethyl)anthracene, p-An-Br, showed reversible switching of its fluorescence emission when subjected to grinding and fuming with methanol, a phenomenon known as mechanochromism. rsc.org The photophysical properties of these materials, including their absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes, are crucial for their application in sensors and organic electronics. rsc.orgrsc.org

Table 2: Photophysical Properties of Selected Bromomethylated Anthracene Derivatives

| Compound/Derivative | Technique | Excitation λ (nm) | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Receptor 1 (from 1,8-bis(bromomethyl)anthracene) | Fluorescence | 367 | - | - | Used in titration studies to detect GTP. | semanticscholar.org |

| p-An-Br (from 9-(bromomethyl)anthracene) | UV-Vis / Fluorescence | - | - | - | Exhibits reversible fluorescence switching (mechanochromism). | rsc.org |

| DJ-1 | Fluorescence | 367 | 367 | 508 | Demonstrates efficient Förster resonance energy transfer (FRET). | rsc.org |

| A-1 | Fluorescence | 367 | 367 | 404 | Exhibits intense fluorescence with a quantum yield (Φ) of 57%. | rsc.org |

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS confirm the covalent structure and formula, X-ray crystallography provides the definitive three-dimensional arrangement of atoms in the solid state. This technique is invaluable for understanding intermolecular interactions, such as π-π stacking, which govern the properties of materials in the solid phase.

Single-crystal X-ray diffraction has been used to confirm the structures of numerous complex molecules derived from bromomethylated anthracenes. iospress.com For example, the crystal structure of a macrocycle synthesized using 9,10-bis(bromomethyl)anthracene (B13510) was successfully determined, providing conclusive proof of its cyclic nature. koreascience.kr In another case, the X-ray structure of a "crab-like" molecule functionalized with 9-(bromomethyl)anthracene revealed intramolecular π-stacking of pyrenyl rings with an interplanar distance of 3.40 Å, which explained its unique luminescence properties. researchgate.net The crystal structure of an adduct formed between a carcinogen, 7-bromomethyl-12-methylbenz[a]anthracene, and deoxyadenosine (B7792050) showed that the anthracene portion of the hydrocarbon was stacked between adenine (B156593) residues of adjacent molecules. nih.gov This detailed structural information is critical for designing materials with specific solid-state properties.

Computational and Theoretical Chemistry of 1 Bromomethyl Anthracene

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for elucidating complex organic reaction mechanisms. For derivatives of anthracene (B1667546), DFT has been successfully applied to study cycloaddition reactions.

A notable example involves the detailed DFT investigation of the Diels-Alder reaction between 9-bromomethyl anthracene (a structural isomer of 1-(bromomethyl)anthracene, often studied for its reactivity at the central ring) and citraconic anhydride (B1165640). orientjchem.orgresearchgate.net Such studies are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. orientjchem.orgresearchgate.net

In the case of the reaction with an unsymmetrical dienophile like citraconic anhydride, two competitive reaction pathways are possible, leading to the formation of two different regioisomers (ortho and meta). orientjchem.org DFT calculations are employed to explore the potential energy surface for both pathways. This involves locating the geometries of the reactants, transition states (TS), and products. researchgate.net The transition state is a critical point on the reaction coordinate, and its structure reveals key details about bond formation and breaking. For instance, in the transition state of this Diels-Alder reaction, the C9 and C10 atoms of the anthracene moiety move out of the plane, facilitating the formation of new carbon-carbon bonds. orientjchem.org

By calculating the activation energies (Ea) for each pathway, DFT can predict which regioisomer will be the major product. The pathway with the lower activation energy is kinetically more favorable. orientjchem.org For the reaction between 9-bromomethyl anthracene and citraconic anhydride in a toluene (B28343) solution, the pathway leading to the "ortho" product was found to have a lower energy barrier compared to the pathway for the "meta" product, consistent with experimental observations. orientjchem.org

| Reaction Pathway | Product Type | Calculated Activation Energy (Ea) in Toluene (kJ·mol⁻¹) | Relative Energy Barrier (kJ·mol⁻¹) |

|---|---|---|---|

| Pathway I | ortho (Species 3) | 113.78 | 0 |

| Pathway II | meta (Species 4) | 117.01 | +3.23 |

Molecular Dynamics Simulations in Supramolecular Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While specific MD simulation studies focusing exclusively on this compound in supramolecular systems are not extensively documented in the literature, the principles of MD are widely applied to polycyclic aromatic hydrocarbons (PAHs), including the anthracene core. researchgate.net

MD simulations could be used to explore how this compound interacts with other molecules to form larger, organized structures known as supramolecular assemblies. For example, simulations could model the inclusion of the anthracene moiety within the cavity of a host molecule, such as a cyclodextrin (B1172386) or a nanohoop, or its role in the formation of π-stacked aggregates. researchgate.net These simulations rely on force fields (like CHARMM or AMBER) to define the potential energy of the system, allowing for the calculation of trajectories of atoms and molecules. researchgate.net

Enhanced sampling techniques, such as metadynamics or replica exchange, can be combined with MD to overcome energy barriers and explore the conformational landscape of complex systems more efficiently. livecomsjournal.orggithub.io Such studies would provide valuable insights into the binding affinities, orientation preferences, and dynamic stability of supramolecular complexes involving this compound, which is crucial for designing new materials and molecular sensors.

Electronic Structure and Reactivity Predictions (e.g., HOMO-LUMO Analysis)

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to explain and predict the outcomes of chemical reactions. The most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

The energy of the HOMO is related to a molecule's ability to donate electrons (its nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (its electrophilicity). wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. irjweb.com A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a large gap implies higher stability and lower chemical reactivity. irjweb.com

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a stronger electron donor (more nucleophilic). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a stronger electron acceptor (more electrophilic). |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A small gap indicates high reactivity and low kinetic stability. A large gap indicates low reactivity and high kinetic stability. |

Solvation Models and Solvent Effects in Reaction Studies

The solvent in which a reaction is conducted can have a significant impact on reaction rates and mechanisms. Computational chemistry accounts for these effects using various solvation models. These models can be broadly categorized as explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuous medium with specific dielectric properties.

In the DFT study of the Diels-Alder reaction of 9-bromomethyl anthracene, the Polarizable Continuum Model (PCM) was used to simulate the effect of toluene as a solvent. orientjchem.orgresearchgate.net PCM is an implicit solvation model that creates a cavity in the solvent continuum shaped like the solute molecule. orientjchem.org It then calculates the electrostatic interaction between the solute's charge distribution and the dielectric continuum, providing a more accurate representation of the reaction's energetics in solution compared to gas-phase calculations. orientjchem.orgresearchgate.net

The choice of solvent can alter the relative energies of reactants, transition states, and products, thereby influencing the activation energy. For the aforementioned Diels-Alder reaction, calculations performed using the PCM model for toluene showed that the energy barrier for one pathway was favorably lowered, correctly predicting the major product formed under experimental conditions. orientjchem.org This highlights the critical importance of including solvent effects in computational studies to achieve results that are predictive and relevant to real-world chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.